3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of chloro, difluoro, and hydroxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-chloro-2,6-difluorophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro and difluoro groups can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-2,6-difluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-amino-2,6-difluorophenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,6-difluorophenylacetic acid
- 3-Chloro-2,6-difluorophenylboronic acid
- 3-Chloro-2,6-difluorophenylmethanol
Uniqueness
3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and difluoro groups on the phenyl ring, combined with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H7ClF2O3 |
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Molecular Weight |
236.60 g/mol |
IUPAC Name |
3-(3-chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H7ClF2O3/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2,7,13H,3H2,(H,14,15) |
InChI Key |
LOGMCVPCYLVGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)O)F)Cl |
Origin of Product |
United States |
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